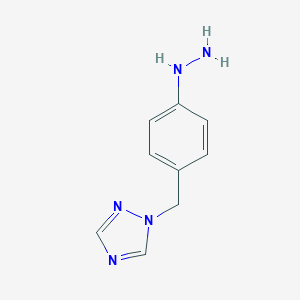

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole

Description

Significance of the 1,2,4-Triazole (B32235) Moiety in Heterocyclic Chemistry

The 1,2,4-triazole ring, a five-membered heterocycle featuring three nitrogen atoms and two carbon atoms, is a fundamental structural element in a vast and varied class of functional molecules. nih.govnih.gov This moiety is a cornerstone in the development of numerous compounds with significant applications.

Structural Attributes and Aromaticity

The 1,2,4-triazole ring is characterized by its planar structure and aromatic nature. wikipedia.org Its aromaticity, a consequence of the delocalization of six π-electrons across the ring, confers substantial stability to the molecule. acs.org The three nitrogen atoms within the ring modulate the electron distribution, creating a landscape of both electron-rich and electron-deficient zones. This electronic profile is pivotal to its reactivity and its capacity for molecular interactions. Furthermore, the nitrogen atoms are capable of engaging in hydrogen bonding, a critical determinant in processes of molecular recognition. researchgate.netnih.gov

Synthetic Versatility and Functionalization Potential

The 1,2,4-triazole scaffold is readily accessible through a variety of well-established synthetic protocols, including the Pellizzari, Einhorn-Brunner, and Maocu-type reactions. wikipedia.orgscispace.com These synthetic methodologies facilitate the introduction of a diverse array of substituents onto the triazole core, permitting the precise calibration of its steric and electronic characteristics. uobaghdad.edu.iq The nitrogen atoms of the triazole ring can undergo alkylation or arylation, offering additional pathways for structural diversification. nih.govnih.govrsc.orgrsc.org This synthetic adaptability establishes the 1,2,4-triazole as an invaluable building block in the design of complex molecular architectures. nih.govacs.orgnih.gov

Importance of the Hydrazine (B178648) Functional Group in Organic Synthesis

The hydrazine group (-NHNH2) is a highly reactive and versatile functional group in the realm of organic chemistry, serving as an essential building block in the synthesis of a multitude of organic compounds. wikipedia.orgnih.gov

Nucleophilic Reactivity and Derivatization Pathways

The nitrogen atoms of the hydrazine moiety are endowed with lone pairs of electrons, which bestow upon them potent nucleophilic character. nih.govresearchgate.net This nucleophilicity enables hydrazines to readily engage with a wide spectrum of electrophiles, including aldehydes, ketones, and acyl chlorides, leading to the formation of hydrazones, acylhydrazides, and other derivatives. wikipedia.orgorganic-chemistry.orglibretexts.orgccsenet.org This inherent reactivity is central to its utility in the construction of a diverse range of organic molecules.

Role in C-N and N-N Bond Formation

Hydrazine and its derivatives are indispensable reagents for the construction of both carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) bonds. nih.govorganic-chemistry.orgnih.gov These bond-forming transformations are fundamental to the synthesis of a vast number of heterocyclic compounds, such as pyrazoles, pyridazines, and, significantly, triazoles. wikipedia.orgorganic-chemistry.org The capacity of the hydrazine moiety to participate in cyclization reactions renders it an essential tool for synthetic chemists. organic-chemistry.org

Conceptual Framework for 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole: A Hybrid Architecture for Chemical Innovation

The molecule this compound represents a judicious amalgamation of the 1,2,4-triazole and hydrazine functionalities. researchgate.net The benzyl (B1604629) linker serves to spatially orient these two pivotal groups, potentially enabling them to partake in independent chemical transformations. This hybrid design presents a unique platform for subsequent chemical exploration. The nucleophilic hydrazine group offers a reactive handle for derivatization or for coordination to metal centers, while the stable, aromatic 1,2,4-triazole ring can be further functionalized or engage in a variety of non-covalent interactions. This modular architecture permits the systematic modification of the molecule's properties, positioning it as a promising candidate for applications in coordination chemistry, materials science, and the development of synthetic methodologies.

Structure

3D Structure of Parent

Properties

CAS No. |

212248-62-9 |

|---|---|

Molecular Formula |

C9H13Cl2N5 |

Molecular Weight |

262.14 g/mol |

IUPAC Name |

[4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine;dihydrochloride |

InChI |

InChI=1S/C9H11N5.2ClH/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14;;/h1-4,6-7,13H,5,10H2;2*1H |

InChI Key |

GQCFPMNGKXWANF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN2C=NC=N2)NN |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)NN.Cl.Cl |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Hydrazinylbenzyl 1h 1,2,4 Triazole and Its Congeners

Strategies for the Construction of the 1,2,4-Triazole (B32235) Ring System

The formation of the 1,2,4-triazole ring is typically achieved through the cyclization of linear precursors containing the necessary nitrogen and carbon atoms. These methods often involve the use of hydrazine (B178648) and its derivatives as key building blocks.

Hydrazine and its substituted analogues are fundamental reagents in the synthesis of the 1,2,4-triazole skeleton. nih.gov Various classical and modern cyclization reactions have been developed that utilize the nucleophilic nature of hydrazine to react with different carbon- and nitrogen-containing electrophiles.

Discovered by Guido Pellizzari in 1911, the Pellizzari reaction is a classical method for synthesizing 1,2,4-triazoles through the reaction of an amide and a hydrazide. wikipedia.orgyoutube.com The reaction typically requires high temperatures and long reaction times, proceeding through the formation of an acyl amidrazone intermediate which then cyclizes with the elimination of water. wikipedia.orgyoutube.comutar.edu.my While effective, the traditional Pellizzari reaction often suffers from low yields. wikipedia.org Modern adaptations have sought to improve its efficiency; for instance, the use of microwave irradiation has been shown to significantly shorten reaction times and increase product yields. wikipedia.org

The general mechanism involves the nucleophilic attack of the hydrazide nitrogen on the amide's carbonyl carbon. wikipedia.org Subsequent intramolecular cyclization and dehydration steps lead to the formation of the aromatic 1,2,4-triazole ring. wikipedia.org

Table 1: Overview of Pellizzari Reaction and Analogues

| Feature | Description |

|---|---|

| Reactants | Amide, Acyl Hydrazide. imist.mascispace.com |

| Product | 1,2,4-Triazole. wikipedia.org |

| Typical Conditions | High heat. wikipedia.orgyoutube.com |

| Mechanism | Formation of an acyl amidrazone intermediate followed by cyclization and dehydration. wikipedia.org |

| Limitations | Often requires high temperatures, long reaction times, and results in low yields. wikipedia.org |

| Improvements | Microwave-assisted synthesis can enhance yields and reduce reaction times. wikipedia.orgorganic-chemistry.org |

The Einhorn–Brunner reaction, first described by Alfred Einhorn and Karl Brunner, involves the acid-catalyzed condensation of imides with alkyl hydrazines to form an isomeric mixture of 1,2,4-triazoles. imist.mawikipedia.orgdrugfuture.com This method provides a reliable route to substituted triazoles. wikipedia.org

The reaction's regioselectivity is a key consideration when using asymmetrical imides. Research has shown that the more acidic acyl group attached to the imide nitrogen tends to occupy the 3-position in the resulting triazole ring. wikipedia.org The mechanism proceeds through the protonation of a carbonyl group on the imide, followed by nucleophilic attack by the hydrazine. wikipedia.org A series of condensation and cyclization steps, involving the elimination of two water molecules, ultimately yields the triazole product. wikipedia.org

Table 2: Characteristics of the Einhorn-Brunner Reaction

| Feature | Description |

|---|---|

| Reactants | Imides, Alkyl Hydrazines (or semicarbazides). wikipedia.orgdrugfuture.com |

| Product | Isomeric mixture of substituted 1,2,4-triazoles. wikipedia.org |

| Catalyst | Typically acid-catalyzed. drugfuture.com |

| Regioselectivity | With unsymmetrical imides, the more acidic acyl group preferentially forms the 3-position of the triazole. wikipedia.org |

| Mechanism | Involves nucleophilic attack of hydrazine on a protonated imide carbonyl, followed by cyclization and dehydration. wikipedia.org |

The reaction of hydrazine derivatives with amides, amidines, and amidrazones represents a versatile and widely used strategy for constructing the 1,2,4-triazole ring. nih.govfrontiersin.org Amidrazones, in particular, are key intermediates that can be readily cyclized to form the triazole core. utar.edu.myfrontiersin.org

Various protocols have been developed utilizing these precursors. For example, 1,3,5-trisubstituted 1,2,4-triazoles can be synthesized in a one-pot, two-step process starting from carboxylic acids and primary amidines, which react to form an acyl amidine intermediate. nih.govfrontiersin.org Subsequent reaction with a monosubstituted hydrazine leads to the final triazole product with high regioselectivity and good tolerance for various functional groups. frontiersin.org Similarly, amidine reagents derived from oxamide (B166460) can react with hydrazine hydrochloride salts under mild conditions to efficiently generate 1,5-disubstituted-1,2,4-triazoles. organic-chemistry.org

Table 3: Synthesis of 1,2,4-Triazoles from Amide, Amidine, and Amidrazone Precursors

| Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Amidrazones & Anhydrides | HClO₄-SiO₂ catalyst | 80°C, solvent-free | 3,4,5-Trisubstituted-1,2,4-triazoles | frontiersin.org |

| Carboxylic Acids, Amidines, Hydrazines | One-pot | High regioselectivity | 1,3,5-Trisubstituted-1,2,4-triazoles | nih.govfrontiersin.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency, atom economy, and step economy. rsc.org Several MCR strategies have been developed for the synthesis of 1,2,4-triazoles. rsc.org

One such approach enables the direct synthesis of 1-aryl 1,2,4-triazoles from anilines, amino pyridines, or pyrimidines. organic-chemistry.orgacs.org This process is highly regioselective regarding the placement of nitrogen atoms in the final triazole ring. acs.org Another innovative three-component, metal-free reaction involves the condensation of 1,3-diones (like 4-hydroxycoumarin), β-nitrostyrenes, and aldehyde hydrazones to create complex hybrid molecules linked by a benzyl (B1604629) bridge to a 1,2,4-triazole ring. rsc.org Electrochemical MCRs have also been reported, using aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) in an alcohol solvent to produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles without the need for strong oxidants or transition-metal catalysts. organic-chemistry.orgisres.orgresearchgate.net

Table 4: Examples of Multicomponent Reactions for 1,2,4-Triazole Synthesis

| Reactants | Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Anilines, Amino Pyridines/Pyrimidines | Acid promotion | 1-Aryl 1,2,4-triazoles | High regioselectivity, one-step process. | acs.org |

| 1,3-Diones, β-Nitrostyrenes, Aldehyde Hydrazones | Base-promoted, metal-free | 1,2,4-Triazole-based hybrids | High atom and step economy. | rsc.org |

| Aryl Hydrazines, Paraformaldehyde, NH₄OAc, Alcohols | Electrochemical, room temp. | 1,5-Disubstituted & 1-Aryl 1,2,4-triazoles | Avoids strong oxidants and metal catalysts. | organic-chemistry.orgisres.org |

Catalysis offers powerful tools for the synthesis of 1,2,4-triazoles, often providing milder reaction conditions, higher yields, and improved selectivity. nih.gov These protocols can be broadly categorized into metal-catalyzed, metal-free, and bio-inspired systems.

Metal-Catalyzed Protocols: Copper catalysts are particularly prevalent. A notable copper-catalyzed reaction uses air as the oxidant for the sequential N-C and N-N bond-forming oxidative coupling to produce 1,2,4-triazole derivatives. organic-chemistry.orgacs.org Another copper-catalyzed one-pot method allows for the synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles using O₂ as the oxidant. nih.govfrontiersin.org Catalyst selection can also control regioselectivity; for instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis produces the 1,5-disubstituted isomers. organic-chemistry.orgfrontiersin.orgisres.org

Metal-Free Protocols: To enhance the sustainability of synthetic routes, metal-free catalytic systems have been developed. One such method employs B(C₆F₅)₃ to catalyze the dehydrogenative cyclization of precursors to form 3,4,5-trisubstituted-1,2,4-triazoles under mild, oxidant-free conditions. nih.govfrontiersin.org Another approach uses iodine as a catalyst for the oxidative cyclization of hydrazones and amines, proceeding through a cascade of C-H functionalization and C-N bond formations. isres.org

Bio-Inspired and Electrochemical Protocols: Drawing inspiration from biological systems, an amine oxidase-mimicking catalytic system has been reported. rsc.org This method uses an o-quinone catalyst (1,10-phenanthroline-5,6-dione) with an FeCl₃ co-catalyst and oxygen as the terminal oxidant to couple primary amines and hydrazines, producing water and ammonia (B1221849) as the only by-products in an atom-economical process. rsc.org

Table 5: Overview of Catalytic Methods for 1,2,4-Triazole Synthesis

| Catalyst Type | Example System | Reactants | Key Advantages | Reference |

|---|---|---|---|---|

| Metal-Catalyzed | Cu(I) or Cu(II) / O₂ or Air | Amidines, Nitriles, Amines | Uses readily available oxidants, good functional group tolerance. | nih.govorganic-chemistry.orgfrontiersin.orgisres.org |

| Ag(I) vs. Cu(II) | Isocyanides, Diazonium Salts | Catalyst-controlled regioselectivity (1,3- vs 1,5-disubstituted). | frontiersin.orgisres.org | |

| Metal-Free | B(C₆F₅)₃ | Hydrazine derivatives | Green, no oxidant needed, mild conditions. | nih.govfrontiersin.org |

| Iodine | Hydrazones, Amines | Metal-free, readily available reagents, high yields. | isres.org |

| Bio-Inspired | o-Quinone / FeCl₃ / O₂ | Primary Amines, Hydrazines | Atom-economical, environmentally benign, mimics enzyme function. | rsc.org |

Catalytic Protocols for 1,2,4-Triazole Formation

Copper-Catalyzed Oxidative Coupling Reactions

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling. organic-chemistry.orgacs.orgnih.gov This one-step process often utilizes readily available and inexpensive starting materials and copper catalysts, with molecular oxygen from the air serving as a green oxidant. organic-chemistry.orgacs.org The reaction's versatility allows for the incorporation of a wide range of functional groups, leading to chemical diversity in the resulting triazole products. organic-chemistry.orgacs.orgnih.gov

A notable example involves the reaction of amidines with nitriles. organic-chemistry.orgacs.org Optimization studies have shown that the choice of copper source and additives can significantly influence the reaction yield. For instance, the combination of copper(I) bromide (CuBr) with zinc iodide (ZnI2) in 1,2-dichlorobenzene (B45396) (DCB) has proven effective for the synthesis of certain triazolopyridines. organic-chemistry.org In the synthesis of 1H-1,2,4-triazoles from amidines and nitriles, cesium carbonate (Cs2CO3) has been found to be a more suitable additive than zinc iodide. organic-chemistry.orgacs.org The proposed mechanism suggests that copper facilitates the formation of an amidine intermediate, which then undergoes oxidative cyclization to yield the triazole ring. organic-chemistry.org

Another copper-catalyzed approach involves the aerobic oxidative synthesis of 1,2,4-triazoles from bisarylhydrazones, catalyzed by copper(II). nih.gov Additionally, a one-pot process catalyzed by copper(II) acetate (Cu(OAc)2) can produce 1,2,4-triazole derivatives from nitriles and hydroxylamine (B1172632) hydrochloride without the need for an inert atmosphere. isres.org

Table 1: Examples of Copper-Catalyzed 1,2,4-Triazole Synthesis

| Starting Materials | Catalyst System | Product Type | Yield (%) | Reference |

| Amidines and Nitriles | CuBr, ZnI2 in DCB | Triazolopyridines | Up to 81 | organic-chemistry.org |

| Amidines and Nitriles | CuBr, Cs2CO3 | 1H-1,2,4-Triazoles | Good | organic-chemistry.orgacs.org |

| Bisarylhydrazones | Copper(II) | 1,2,4-Triazoles | - | nih.gov |

| Nitriles and Hydroxylamine HCl | Cu(OAc)2 | 1,2,4-Triazole derivatives | Medium to High | isres.org |

Nickel-Catalyzed Transformations

Nickel catalysis provides an alternative pathway for the synthesis of 1,2,4-triazoles. A commercially available and air-stable nickel(0) complex can catalyze the transformation of oxadiazoles (B1248032) into the corresponding 1,2,4-triazoles in a single step. organic-chemistry.org This reaction represents a formal atom-exchange process at the internal heteroatoms of the aromatic ring. organic-chemistry.org

More recently, dual photoredox/nickel catalysis has been explored for C-N coupling reactions, which can be adapted for the synthesis of precursors to triazole systems. youtube.com This method often utilizes a nickel(II)-bipyridine complex and can proceed without an external photosensitizer, offering a general and highly efficient route with excellent functional group tolerance. youtube.com

Metal-Free Synthetic Routes

The development of metal-free synthetic routes for 1,2,4-triazoles aligns with the principles of green chemistry by avoiding potentially toxic and expensive metal catalysts. isres.orgnih.gov These methods often rely on the use of alternative reagents and reaction conditions to facilitate the desired transformations.

One such approach involves the iodine-catalyzed oxidative coupling of hydrazones and amines. nih.gov This reaction proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization under aerobic conditions. isres.org Another metal-free strategy is the multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate, which provides a direct route to 3-trifluoromethyl-1,2,4-triazoles. nih.gov This method is noted for its high efficiency and scalability. nih.gov

Furthermore, the condensation of hydrazines with formamide (B127407) under microwave irradiation in the absence of a catalyst offers a simple, efficient, and mild method for synthesizing substituted 1,2,4-triazoles with excellent functional-group tolerance. organic-chemistry.org

Electrochemical Synthesis of 1,2,4-Triazole Derivatives

Electrochemical synthesis represents a green and sustainable approach to the formation of 1,2,4-triazole rings, often avoiding the need for chemical oxidants and transition metal catalysts. nih.govrsc.org These methods utilize an electric current to drive the reaction, typically under mild conditions.

One electrochemical strategy involves the intramolecular dehydrogenative C–N cross-coupling of hydrazone precursors to form 1,2,4-triazolo[4,3-a]pyridines and related heterocycles. rsc.org This reagent-free, one-pot process is both atom- and step-economical. rsc.org Another electro-oxidative cyclization pathway uses hydrazones as starting materials, which react with benzylamines or benzamides to generate amphiphiles that subsequently form 1,2,4-triazoles. nih.gov This method is attractive for potential industrial applications due to the use of an inexpensive stainless steel anode and its scalability. nih.gov

A multicomponent electrochemical reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols can also yield 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org In this process, in situ generated reactive iodide radicals or iodine and ammonia facilitate the transformation. isres.orgorganic-chemistry.org

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has become a valuable tool in organic chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced energy efficiency. rjptonline.orgnih.govscielo.org.za The application of microwave irradiation has been successfully employed in the synthesis of various 1,2,4-triazole derivatives. rjptonline.orgnih.govpnrjournal.com

For instance, the reaction of 1,2,4-triazole-3-thiol with various substituted benzaldehydes under microwave irradiation for a short duration of 5-10 minutes can produce a series of triazole derivatives in good yields (64-84%). rjptonline.org In another example, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was accomplished in just 33–90 seconds with an 82% yield using microwave assistance, a significant improvement over the several hours required by conventional heating. nih.gov

Microwave irradiation has also been effectively used in the catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, demonstrating excellent functional group tolerance. organic-chemistry.org The one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via cyclization with hydrazines followed by N-acylation of amide derivatives can be completed within one minute with an 85% yield under microwave conditions, compared to over four hours with conventional methods. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazoles

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) | Reference |

| Piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 minutes | 96% | nih.gov |

| N-substituted propenamide derivatives | Several hours | 33-90 seconds | 82% | nih.gov |

| 1,3,5-Trisubstituted-1,2,4-triazoles | > 4.0 hours | 1 minute | 85% | nih.gov |

| 3,5-Disubstituted-1,2,4-triazoles (hydrothermal vs. microwave) | 72 hours | 1.5 hours | 85% | nih.gov |

Introduction and Functionalization of the Hydrazinylbenzyl Moiety

The introduction of the hydrazinylbenzyl moiety is a critical step in the synthesis of the target compound, 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole. This functional group can be introduced through various methods, with reductive alkylation being a key strategy.

Reductive Alkylation of Hydrazine Derivatives

Reductive alkylation is an efficient, one-pot method for the synthesis of N-alkylhydrazine derivatives. organic-chemistry.orgorganic-chemistry.org This process typically involves the reaction of a hydrazine derivative with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org

A particularly effective method utilizes α-picoline-borane as the reducing agent. organic-chemistry.org This approach allows for the direct reductive alkylation of hydrazine derivatives, avoiding the need to isolate the intermediate hydrazone and the use of toxic reagents, making it suitable for industrial applications. organic-chemistry.org By carefully adjusting the stoichiometry of the substrates and the reagent, this method can be used to synthesize both N,N-dialkylhydrazines and N-monoalkylhydrazines. organic-chemistry.org The efficiency of the reaction, especially for aromatic compounds, can be enhanced by the use of acid catalysts such as hydrochloric acid or oxalic acid. organic-chemistry.org

To synthesize this compound, a plausible route would involve the reductive alkylation of a suitable hydrazine derivative with 4-formylbenzyl-1H-1,2,4-triazole. The latter can be prepared by attaching the 1,2,4-triazole ring to a p-tolualdehyde derivative, followed by oxidation of the methyl group to an aldehyde. The subsequent reductive amination with a protected hydrazine, followed by deprotection, would yield the final product.

N-Functionalization of Arylhydrazines

The synthesis of this compound and its congeners often involves the strategic functionalization of an arylhydrazine precursor. Arylhydrazines serve as a critical building block, providing the core phenyl ring and the reactive hydrazine group necessary for the formation of the triazole ring. organic-chemistry.orgresearchgate.netisres.org

The N-functionalization of arylhydrazines is a key step that dictates the final structure of the molecule. Various methods have been developed to introduce substituents onto the nitrogen atoms of the hydrazine moiety. One common approach involves the reaction of arylhydrazines with electrophilic reagents. For instance, acylation of an arylhydrazine with an appropriate acyl chloride or anhydride (B1165640) can introduce an acyl group, which can then be further modified or participate in cyclization reactions.

Another strategy involves the reaction with carbonyl compounds. Arylhydrazines readily condense with aldehydes and ketones to form hydrazones. researchgate.net These hydrazones are versatile intermediates that can undergo subsequent cyclization to form heterocyclic rings, including the 1,2,4-triazole system. For example, the reaction of an arylhydrazine with a suitable aldehyde can be a key step in building the carbon backbone of the final molecule. nih.gov

Furthermore, multicomponent reactions offer an efficient pathway for N-functionalization. An electrochemical multicomponent reaction involving aryl hydrazines, paraformaldehyde, ammonium acetate, and an alcohol can directly lead to the formation of 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.org This approach combines several synthetic steps into a single operation, enhancing efficiency. The choice of functionalization strategy depends on the desired final product and the compatibility of the functional groups with the reaction conditions.

Strategies for Benzyl Linker Integration

The integration of the benzyl linker, which connects the phenyl and triazole rings in this compound, is a crucial aspect of its synthesis. This linker provides conformational flexibility, which can be important for the molecule's biological activity.

One direct strategy involves using a starting material that already contains the benzyl moiety. For example, starting with a substituted benzyl halide or a benzyl-containing hydrazine derivative allows for the direct incorporation of the linker. The synthesis of 3-benzyl-4-phenyl-1,2,4-triazole-5-thione exemplifies the use of a benzyl-containing starting material. icm.edu.pl

Multicomponent reactions have also emerged as a powerful tool for integrating the benzyl linker in a single step. A metal-free, base-promoted, three-component reaction of a 1,3-dione, trans-β-nitrostyrene, and an aldehyde hydrazone can construct a hybrid molecule where a benzyl bridge links the 1,3-dione and 1,2,4-triazole moieties. rsc.org This method offers a convergent and efficient approach to complex molecular architectures.

Another approach involves the reaction of a pre-formed triazolethione with a benzyl-containing electrophile. For instance, 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione can be synthesized and subsequently reacted, demonstrating the attachment of a substituted benzyl group. nih.gov

Regioselectivity and Stereochemical Control in Synthesis

Achieving regioselectivity and stereochemical control is paramount in the synthesis of this compound and its derivatives to ensure the desired isomer is obtained. The 1,2,4-triazole ring has multiple nitrogen atoms, and reactions can potentially lead to a mixture of isomers.

Regioselectivity , the control of which position on the triazole ring a substituent attaches to, is a significant challenge. For the synthesis of 1,4-disubstituted 1,2,3-triazoles, copper-free bimetallic catalysts, such as Ag2O–ZnO, have been developed to achieve high regioselectivity in one-pot multicomponent reactions. rsc.org The specific catalyst system plays a crucial role in directing the reaction to the desired regioisomer. Similarly, [3+2] cycloaddition reactions are often employed, and the choice of catalyst and reaction conditions can heavily influence the regiochemical outcome. For example, the reaction of 2-(prop)-2-ynyloxy-benzaldehyde derivatives with phenacyl azide (B81097) yields 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. nih.gov In the synthesis of thiazolo[3,2-b] acs.orgnumberanalytics.comijpsjournal.comtriazol-7-ium chlorides from 4H-1,2,4-triazole-3-thiols, the reaction proceeds with high regioselectivity, with the proposed mechanism involving the specific attack of the sulfur and nitrogen atoms of the triazole ring. researchgate.net

Stereochemical control , which governs the three-dimensional arrangement of atoms, is also critical, particularly when chiral centers are present in the molecule. While the core this compound may not be chiral, derivatives often are. The use of chiral catalysts or starting materials can induce stereoselectivity. Although less frequently discussed in the context of this specific compound, general principles of asymmetric synthesis would apply. For instance, the use of chiral ligands in metal-catalyzed reactions can lead to the preferential formation of one enantiomer over another.

The following table summarizes examples of regioselective synthesis of triazole derivatives:

| Reaction Type | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|

| One-pot multicomponent synthesis of 1,4-disubstituted 1,2,3-triazoles | Ag2O–ZnO | Copper-free, high recoverability, 100% regioselectivity | rsc.org |

| [3+2] Cycloaddition | Phenacyl azide | Regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles | nih.gov |

| Reaction of 4H-1,2,4-triazole-3-thiols with chloroethynylphosphonates | Anhydrous acetonitrile | High regioselectivity to form fused heterocyclic compounds | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is of growing importance to minimize environmental impact. ijpsjournal.com These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comresearchgate.net

Atom Economy Maximization

Atom economy is a measure of the efficiency of a chemical reaction in which a high percentage of the atoms from the reactants are incorporated into the final product. tandfonline.com Synthetic methods with high atom economy are inherently "greener" as they generate less waste.

Multicomponent reactions (MCRs) are a prime example of atom-economic syntheses. jocpr.com By combining three or more reactants in a single step to form the final product, MCRs minimize the number of synthetic steps and purification stages, thereby reducing waste. The synthesis of 1,2,4-triazole-3-thiones using an acidic ionic liquid catalyst demonstrates superb atom economy with excellent yields. tandfonline.com

Electrochemical methods also contribute to atom economy by using electricity as a "reagentless" way to drive reactions, avoiding the use of stoichiometric reagents that would otherwise end up as waste. acs.orgresearchgate.net For instance, an electrochemical method for synthesizing 4,5-disubstituted triazole derivatives showcases an atom-economic approach. acs.orgresearchgate.net

Use of Safer Solvents and Auxiliaries

The choice of solvents and auxiliary substances in a chemical synthesis has a significant environmental impact, as they often constitute the bulk of the waste generated. scribd.comshaalaa.comwordpress.com Green chemistry encourages the use of safer, environmentally benign solvents or, ideally, solvent-free conditions. ijpsjournal.comwordpress.com

Water is an ideal green solvent due to its non-toxic and non-flammable nature. shaalaa.comconsensus.app The synthesis of 1,2,3-triazoles has been successfully carried out in water, sometimes promoted by visible light, which also allows for catalyst and solvent recycling. consensus.app A copper(I)-catalyzed three-component reaction to form triazole derivatives has been demonstrated in water, highlighting its low environmental impact. organic-chemistry.org

Other green solvents include glycerol (B35011) and deep eutectic solvents (DES). consensus.app Glycerol has been used as a sustainable solvent for the synthesis of 1,2,3-triazoles. consensus.app Deep eutectic solvents, which are mixtures of compounds with a lower melting point than the individual components, are often biodegradable and have low volatility. numberanalytics.comconsensus.app

The following table highlights some green solvent alternatives in triazole synthesis:

| Green Solvent | Example Application in Triazole Synthesis | Advantages | Reference |

|---|---|---|---|

| Water | Visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Non-toxic, non-flammable, allows for catalyst/solvent recycling | consensus.app |

| Glycerol | One-pot three-component reaction catalyzed by CuI and diethylamine | Sustainable, effective at room temperature | consensus.app |

| Deep Eutectic Solvents (DES) | Cu(II)-acidic deep eutectic solvent for synthesis of 1,4-disubstituted 1,2,3-triazoles | Stable, reusable, facilitates base-free conditions | consensus.app |

Energy Efficiency Considerations

Minimizing the energy requirements of chemical processes is a core principle of green chemistry, as it reduces both environmental and economic costs. scribd.com This often involves conducting reactions at ambient temperature and pressure whenever possible. scribd.com

Microwave-assisted synthesis is a key technology for improving energy efficiency. numberanalytics.comijpsjournal.com Microwaves provide rapid and uniform heating, which can significantly reduce reaction times and increase product yields compared to conventional heating methods. numberanalytics.comjocpr.com The synthesis of 1,2,4-triazole derivatives has been shown to be superior in terms of reaction time, yield, and energy efficiency when using microwave irradiation. researchgate.net

Electrochemical synthesis is another energy-efficient technique. By using renewable electricity to drive chemical transformations, the need for high temperatures and pressures associated with traditional methods can often be avoided. rsc.orgnih.gov These reactions can frequently be carried out at room temperature, leading to significant energy savings. rsc.org The use of electrons as a "clean" reactant eliminates the need for chemical oxidants or reductants, further contributing to the sustainability of the process. rsc.org

Chemical Reactivity and Mechanistic Investigations of 1 4 Hydrazinylbenzyl 1h 1,2,4 Triazole

Reactivity of the 1,2,4-Triazole (B32235) Nucleus

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms, which bestows upon it a unique electronic character and reactivity profile.

Electrophilic and Nucleophilic Substitution Patterns

The 1,2,4-triazole nucleus is generally resistant to electrophilic substitution on its carbon atoms due to the electron-withdrawing nature of the adjacent nitrogen atoms. This results in π-deficient carbon atoms that are more susceptible to nucleophilic attack. chemicalbook.com Electrophilic attack, when it occurs, preferentially takes place at the nitrogen atoms, which have a higher electron density. chemicalbook.com

While direct electrophilic substitution on the triazole carbons is challenging, nucleophilic substitution is more feasible, particularly under forcing conditions or with activated substrates. For instance, in related nitroaromatic systems, vicarious nucleophilic substitution (VNS) is a known reaction pathway. This type of reaction has been utilized to introduce amino groups onto trinitrobenzene using reagents like 4-amino-1,2,4-triazole. osti.gov

Alkylation and Acylation of Nitrogen Centers

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and readily undergo alkylation and acylation. In the case of 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole, the N1 position is already substituted with the benzyl (B1604629) group. The remaining N2 and N4 positions are potential sites for further reaction.

The regioselectivity of alkylation on the 1,2,4-triazole ring can be influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent. For example, studies on the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides, an analogous system, have shown the formation of both 1- and 4-alkylated isomers. researchgate.net The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base has been reported to provide a high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net In the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes, it has been observed that only N1 and N2 attack the electrophilic carbon, with N2 alkylated isomers being preferentially formed. researchgate.net

The table below summarizes the regioselectivity observed in the alkylation of a related S-substituted 1,2,4-triazole with various dihaloalkanes. nih.gov

| Alkylation Reagent | Isomers Formed | Yields (%) |

|---|---|---|

| Dibromomethane | -N(1)-CH2-N(1)- | 15 |

| -N(1)-CH2-N(2)- | 50 | |

| -N(2)-CH2-N(2)- | 10 | |

| 1,3-Dibromopropane | 2-(3-bromopropyl)-triazole | 60 |

| Indolo-triazolo-diazepine | 28 |

Tautomeric Equilibrium (1H vs. 4H) and Protonation Studies

Unsubstituted 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.netresearchgate.net The 1H tautomer is generally considered to be more stable. ijsr.netresearchgate.net However, for this compound, this tautomerism is blocked by the presence of the benzyl substituent at the N1 position.

Protonation of the 1,2,4-triazole ring is a key aspect of its reactivity, influencing its interaction with other molecules and its catalytic activity. The parent 1H-1,2,4-triazole is readily protonated at the N4 position in the presence of strong acids like concentrated HCl. chemicalbook.com Theoretical studies using Density Functional Theory (DFT) have also indicated that the N4 position is the preferred site of protonation. dnu.dp.ua The pKa of the protonated species of 1,2,4-triazole is approximately 2.19, indicating it is a weak base. chemicalbook.com Studies on various 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have determined their protonation constants in ethanol-water mixtures using spectrophotometric methods. jocpr.com

The table below shows the pKa values for some substituted 1,2,4-triazole derivatives, illustrating the influence of substituents on the basicity of the triazole ring.

| Compound | pKa | Reference |

|---|---|---|

| 1,2,4-Triazole (protonated species) | 2.19 | chemicalbook.com |

| 1,2,4-Triazole (NH proton) | 10.26 | chemicalbook.com |

Reactivity of the Hydrazine (B178648) Functional Group

The hydrazine moiety (-NHNH2) is a powerful nucleophile and is known for a variety of characteristic reactions.

Condensation and Cycloaddition Reactions

The most characteristic reaction of the hydrazine group is its condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. youtube.comfiveable.meresearchgate.net This reaction is typically acid-catalyzed and proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. researchgate.net The resulting hydrazone can be a stable final product or can serve as an intermediate for further transformations.

These condensation reactions are highly versatile, and a wide range of aldehydes and ketones can be used. rsc.org The hydrazone products can then undergo cyclization reactions to form various heterocyclic compounds. For instance, the reaction of hydrazonoyl hydrochlorides with oximes can lead to the formation of 1,3,5-trisubstituted 1,2,4-triazoles via a 1,3-dipolar cycloaddition. organic-chemistry.org

Oxidative Transformations and Redox Behavior

The hydrazine group is susceptible to oxidation, and the nature of the product depends on the oxidizing agent and the reaction conditions. The oxidation of aryl hydrazines can lead to a variety of products. For example, oxidation with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can result in de-hydrazination to form the corresponding arene, or in the presence of an alcohol solvent, an alkoxy derivative. thieme-connect.com

Other oxidizing agents, such as arylsulfonyl peroxides, have also been used to oxidize hydrazine derivatives. acs.org The oxidation of aryl hydrazines with cupric ions (Cu2+) can lead to the formation of hydrocarbons, while oxidation with halogens like chlorine or bromine can produce diazonium salts. youtube.com In the case of N,N'-disubstituted hydrazines, oxidation can yield azo compounds. youtube.com A convenient, metal-free method for the oxidation of aromatic hydrazides to aromatic diazenes using Bobbitt's salt has also been developed. acs.orgodu.edu

Interactions and Synergistic Reactivity between the Triazole and Hydrazine Moieties

The benzyl spacer (-CH2-) between the triazole and the phenyl ring prevents direct resonance effects between them. However, the triazole ring's inductive electron-withdrawing effect can still be transmitted through the sigma bonds and the phenyl ring to modulate the reactivity of the distal hydrazine group. This interaction, while modest, can influence the nucleophilicity of the hydrazine nitrogen atoms.

Synergistic reactivity can be observed in reactions where both moieties participate or where one group facilitates the reaction of the other. For instance, the hydrazine group can act as a nucleophile to form hydrazones, which are versatile intermediates. nih.gov The subsequent reactivity of these intermediates can be influenced by the electronic nature of the triazole-benzyl substituent. Furthermore, the triazole moiety, known for its ability to coordinate with metal ions, could potentially direct or catalyze reactions at the hydrazine end of the molecule in the presence of a suitable metal catalyst. vulcanchem.com The amphoteric nature of a related compound, 5-hydrazino-3-nitro-1,2,4-triazole (HNT), which can be protonated or deprotonated, demonstrates the complex interplay that can arise from having both acidic (triazole NH) and basic (hydrazine) sites within one molecule. rsc.org

| Moiety | Electronic Character | Primary Reactivity | Potential Interaction Effect |

|---|---|---|---|

| 1H-1,2,4-Triazole Ring | π-Deficient, Electron-Withdrawing | Electrophilic substitution at nitrogen, metal coordination. chemicalbook.com | Inductively reduces electron density on the phenyl ring, potentially decreasing the nucleophilicity of the hydrazine group. |

| Hydrazine Group (-NHNH₂) | Electron-Donating, Nucleophilic, Basic | Condensation with carbonyls, oxidation, acylation, coupling reactions. nih.govrsc.org | Acts as the primary site for many chemical transformations; its reactivity is modulated by the electronic influence of the triazole-benzyl substituent. |

| Benzyl Bridge (-C₆H₄-CH₂-) | Aromatic and Aliphatic Spacer | Transmits inductive effects; provides structural flexibility. | Largely insulates the two functional groups from direct resonance, but allows for through-bond inductive communication. |

Elucidation of Reaction Mechanisms

While specific mechanistic studies for this compound are not extensively documented, its reaction pathways can be inferred from the well-established chemistry of arylhydrazines and triazoles. The hydrazine group is the most reactive site for many common transformations.

A characteristic reaction of arylhydrazines is their condensation with aldehydes and ketones to form hydrazones. nih.gov This reaction typically proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone.

Detailed transition state analysis for reactions involving this compound would require computational chemistry studies, which are not publicly available. However, based on analogous reactions, the nature of the transition states can be proposed.

For the initial step of hydrazone formation—the nucleophilic attack on a carbonyl—the transition state would involve the formation of a partial bond between the terminal hydrazine nitrogen and the carbonyl carbon. This process involves a change in the geometry of the carbonyl carbon from trigonal planar to tetrahedral. The stability of this transition state is influenced by both steric hindrance around the reacting centers and the electronic properties of the substituents. The electron-donating nature of the phenylhydrazine (B124118) system is crucial for stabilizing the developing positive charge on the nitrogen atom in the transition state.

In more complex reactions, such as the Fischer indole (B1671886) synthesis, which uses an arylhydrazine and a ketone, the key steps involving a rsc.orgrsc.org-sigmatropic rearrangement have their own characteristic six-membered, chair-like transition states. While this specific reaction may be complex for the target molecule, it highlights the types of concerted transition states that arylhydrazines can undergo. Theoretical DFT investigations on related systems have been used to provide deeper insights into reaction pathways and the local reactivity of key intermediates, confirming the structures of the most kinetically and thermodynamically stable products. researchgate.net

The identification of transient species is fundamental to confirming a reaction mechanism. For reactions involving this compound, several types of intermediates can be anticipated based on the chemistry of its functional groups.

Hydrazones: As mentioned, the reaction of the title compound with an aldehyde or ketone would produce a stable, isolable hydrazone intermediate. For example, reaction with an aldehyde (R-CHO) would yield 1-(4-((2-alkylidene)hydrazinyl)benzyl)-1H-1,2,4-triazole. Such intermediates are routinely characterized by standard spectroscopic methods, including NMR, IR (disappearance of C=O and appearance of C=N stretching frequencies), and mass spectrometry. nih.gov

Open-Chain Intermediates: In ring-transformation reactions, where a heterocyclic ring is opened and re-closed to form a new one, open-chain intermediates are common. For instance, reactions of certain 1,3-oxazines with hydrazine can proceed through the cleavage of a C-O bond to form an open-chain intermediate, which then cyclizes to form a triazole. clockss.org A similar nucleophilic attack by the hydrazine moiety of the title compound on an appropriate electrophilic heterocycle could lead to analogous transient intermediates.

Radical and Diazene (B1210634) Intermediates: Under oxidative conditions, arylhydrazines can be converted into highly reactive intermediates. Treatment of N-aryl-N′-aroylhydrazines with sodium hydride has been shown to generate aryl radicals, which were identified using e.s.r. trapping techniques. rsc.org Similarly, palladium-catalyzed cross-coupling reactions involving arylhydrazines are proposed to proceed through the formation of diazene intermediates (Ar-N=NH) or corresponding diazonium ions. nih.gov These species can then lead to the formation of aryl radicals via the release of nitrogen gas. nih.gov It is plausible that oxidative reactions of this compound would generate the corresponding [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]diazene or [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]radical intermediates.

| Intermediate Type | Generating Reaction Type | Plausible Structure/Fragment | Analogous Characterization Methods |

|---|---|---|---|

| Hydrazone | Condensation with carbonyls | Ar-NH-N=CR₂ | NMR, IR, Mass Spectrometry, X-ray Crystallography nih.gov |

| Acyl Amidrazone | Reaction with amides (Pellizzari Synthesis) | Ar-C(NHR)=N-NHCOR' | Often generated in situ for triazole synthesis chemicalbook.com |

| Aryl Diazene | Oxidative Coupling | Ar-N=NH | Proposed in Pd-catalyzed mechanisms nih.gov |

| Aryl Radical | Oxidation / Decomposition of Diazene | Ar• | Electron Spin Resonance (E.S.R.) Trapping rsc.orgnih.gov |

Derivatization and Analogue Synthesis of 1 4 Hydrazinylbenzyl 1h 1,2,4 Triazole

Strategies for Structural Modification

The modification of 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole can be approached by targeting its reactive centers: the hydrazinyl group, the benzene (B151609) ring, and the triazole core. These modifications are crucial for fine-tuning the molecule's physicochemical and pharmacological properties.

Substituent Effects on Reactivity and Yield

The reactivity of the hydrazinyl group is significantly influenced by the electronic nature of substituents on the benzyl (B1604629) ring. Electron-withdrawing groups can decrease the nucleophilicity of the hydrazine (B178648), potentially affecting the yields and reaction conditions of subsequent transformations. Conversely, electron-donating groups can enhance its reactivity. While specific studies on this compound are not extensively documented in publicly available literature, general principles of physical organic chemistry suggest that such substitutions would modulate the reaction kinetics in a predictable manner.

Introduction of Diverse Functional Groups

The primary route for introducing diverse functional groups onto this compound involves the reaction of the hydrazinyl moiety. This can be achieved through various chemical transformations:

Formation of Hydrazones: Reaction with a wide array of aldehydes and ketones can yield a library of hydrazone derivatives. This straightforward condensation reaction is a common strategy for introducing structural diversity.

Acylation: Treatment with acyl chlorides or anhydrides leads to the formation of acylhydrazides, introducing amide functionalities.

Sulfonylation: Reaction with sulfonyl chlorides can produce sulfonohydrazides, which can serve as precursors to other functional groups or as bioactive molecules themselves.

These reactions allow for the incorporation of a vast range of chemical motifs, enabling the exploration of structure-activity relationships.

Synthesis of Fused Heterocyclic Systems Involving the 1,2,4-Triazole (B32235) Core

The this compound scaffold is an excellent precursor for the synthesis of various fused heterocyclic systems. The hydrazine group can participate in cyclization reactions with appropriate bifunctional reagents to construct new rings fused to the benzyl or triazole moieties. A prominent example is the synthesis of triazolobenzodiazepines, a class of compounds with significant interest in medicinal chemistry.

| Fused System | Reagents | General Structure |

| Pyrazoles | β-Diketones | A five-membered ring containing two adjacent nitrogen atoms. |

| Triazolopyridazines | α,β-Unsaturated dicarbonyl compounds | A six-membered ring fused to the triazole. |

| Indoles (via Fischer indole (B1671886) synthesis) | Ketones or aldehydes | A bicyclic structure containing a benzene ring fused to a pyrrole (B145914) ring. |

These synthetic pathways expand the chemical space accessible from this compound, leading to novel molecular architectures with potentially unique biological activities.

Preparation of Analogues with Modified Benzyl or Hydrazinyl Substructures

Modification of the Benzyl Substructure: Analogues can be prepared by introducing substituents at various positions on the benzene ring. This can be achieved by starting with appropriately substituted benzyl halides in the initial synthesis of the parent compound.

Modification of the Hydrazinyl Substructure: The hydrazinyl group can be alkylated or arylated to produce N-substituted derivatives. This can influence the steric and electronic environment around the nitrogen atoms, which can be critical for biological activity.

Development of Libraries for Structure-Property Relationship Studies

The development of chemical libraries based on the this compound scaffold is a key strategy for systematic structure-property relationship (SPR) studies. By systematically varying the substituents and functional groups at different positions of the molecule, researchers can identify the key structural features responsible for a desired property, such as binding affinity to a biological target or a specific material characteristic.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity. Through various computational methods, it is possible to calculate descriptors that predict how 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole will behave in chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Calculations are typically performed using specific functionals, such as Becke-3-Parameter-Lee-Yang-Parr (B3LYP), combined with a basis set like 6-31G+(d,p), to solve for the electronic structure. nih.gov This process minimizes the total energy of the molecule, providing precise bond lengths, bond angles, and dihedral angles. The resulting optimized structure is the foundation for calculating all other electronic and reactivity parameters.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov For 1,2,4-triazole (B32235) derivatives, this gap indicates the potential for charge transfer interactions within the molecule. nih.gov

Below is a table of representative HOMO-LUMO values for related triazole compounds, calculated using DFT methods, to illustrate typical energy ranges.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Substituted 1,2,4-Triazol-3(4H)-one | -6.164 | -2.086 | 4.078 | researchgate.net |

| Bidentate Schiff Base | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| Push-Pull Purine-Triazole Hybrid | 5.25 - 6.04 (Ionization Energy) | 2.18 - 3.15 (Electron Affinity) | N/A | nih.gov |

Note: The values presented are for different but related chemical structures to provide context for the types of results obtained from these analyses.

Electron Affinity (EA) and Ionization Potential (IP) are fundamental electronic properties that can be derived from the energies of the frontier orbitals.

Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated by the negative of the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated by the negative of the LUMO energy (EA ≈ -ELUMO).

These values are used to calculate several global reactivity descriptors that provide a more detailed picture of the molecule's chemical behavior. nih.gov

| Reactivity Descriptor | Formula | Description |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Potential (μ) | μ = -(IP + EA) / 2 | Represents the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a species to accept electrons. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates a higher reactivity. |

These parameters help classify the molecule's reactivity profile; for instance, a soft molecule with a high electrophilicity index is a good electron acceptor. nih.gov

While global descriptors describe the reactivity of the molecule as a whole, Fukui indices pinpoint the most reactive sites within the molecule. These indices are calculated using DFT and are used to predict where an electrophilic, nucleophilic, or radical attack is most likely to occur. researchgate.netdnu.dp.ua For a molecule like this compound, Fukui functions can identify which of the nitrogen atoms in the triazole ring is the most probable site for interactions with electrophiles, such as a proton. researchgate.net

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of how this compound interacts with its environment, such as solvent molecules or a biological receptor. nih.gov By simulating these interactions, researchers can investigate the formation and stability of intermolecular hydrogen bonds, which are crucial for the molecule's solubility and binding affinity. nih.gov MD studies can also calculate interaction energies, revealing the strength of the association between the triazole derivative and other molecules. nih.gov

Protonation Site Preference and Tautomeric Stability Calculations

The 1,2,4-triazole ring is known to exist in different tautomeric forms and can be protonated at multiple sites.

Tautomeric Stability: The 1,2,4-triazole ring can exist in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. nih.gov Computational chemistry allows for the calculation of the relative energies of these forms. For the parent ring, the 1H-tautomer is generally found to be more stable than the 4H form. nih.gov These calculations can determine the predominant tautomer of this compound in different environments. researchgate.net

Protonation Site Preference: The triazole ring contains multiple nitrogen atoms that can act as protonation sites. Theoretical calculations are employed to determine the most likely site of protonation by comparing the energies of the different protonated forms (e.g., protonation at N2 versus N4). researchgate.netdnu.dp.ua These studies often involve optimizing the geometry of each protonated species and calculating their total energies. The structure with the lowest energy corresponds to the most stable and therefore preferred protonation site. For many 1,2,4-triazole derivatives, the N4 position is identified as the most favorable site for protonation. dnu.dp.ua

Computational Elucidation of Reaction Pathways and Mechanisms

Information on the computational elucidation of reaction pathways and mechanisms for this compound is not available in the public domain.

Conformational Analysis and Energy Landscapes

Specific studies on the conformational analysis and energy landscapes of this compound have not been found in the reviewed scientific literature.

Coordination Chemistry and Metal Complexation of 1 4 Hydrazinylbenzyl 1h 1,2,4 Triazole

Ligand Design and Donor Atom Characterization (N-donors from triazole and hydrazine)

The molecular structure of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is characterized by two key functional groups that are rich in potential donor atoms: the 1,2,4-triazole (B32235) ring and the hydrazinyl group. The 1,2,4-triazole ring presents three nitrogen atoms, each with a lone pair of electrons, making them potential coordination sites for metal ions. Specifically, the nitrogen atoms at the 2- and 4-positions of the triazole ring are known to act as bridging ligands, connecting two different metal centers. This bridging capability is fundamental to the formation of one-, two-, or three-dimensional coordination polymers.

The second key functional group is the hydrazinyl moiety (-NHNH2) attached to the benzyl (B1604629) ring. This group contains two adjacent nitrogen atoms, both of which are potential N-donor sites. The terminal amino group (-NH2) of the hydrazine (B178648) is a common coordinating group in transition metal chemistry. The presence of both the triazole and hydrazinyl groups in a single molecule suggests that this compound can act as a multidentate or bridging ligand, potentially leading to the formation of complex coordination architectures.

A study on a closely related compound, 1-(4-(N-tert-Butyl-N-aminoxylphenyl))-1H-1,2,4-triazole, has shown that the triazole ring can effectively coordinate with transition metal ions like manganese (Mn), nickel (Ni), cobalt (Co), and copper (Cu). nih.gov While this compound differs in the substituent on the phenyl ring, it provides insight into the coordinating ability of the 1-substituted-1H-1,2,4-triazole moiety.

Synthesis of Metal Complexes

The synthesis of metal complexes with 1,2,4-triazole-based ligands often involves the reaction of the ligand with a metal salt in a suitable solvent.

Complexation with Transition Metal Ions (e.g., Mn, Ni, Co, Cu, Zn, Pd)

While specific studies detailing the complexation of this compound with a wide range of transition metals are not extensively reported in the available literature, general methodologies for the synthesis of 1,2,4-triazole complexes are well-established. These typically involve mixing a solution of the ligand with a solution of the desired metal salt, such as a chloride, nitrate (B79036), or sulfate (B86663) salt of Mn(II), Ni(II), Co(II), Cu(II), Zn(II), or Pd(II). iaea.orgnih.govnih.gov The resulting complexes can then be isolated by filtration or crystallization. The stoichiometry of the reactants and the reaction conditions, such as temperature and pH, can influence the final structure of the complex. For instance, research on other 1,2,4-triazole derivatives has demonstrated the formation of polynuclear complexes with these metal ions. iaea.org

Hydrothermal Synthesis Methods for Coordination Polymers

Hydrothermal synthesis is a powerful technique for the preparation of crystalline coordination polymers. This method involves carrying out the reaction in water or another solvent in a sealed vessel at elevated temperatures and pressures. These conditions can promote the formation of thermodynamically stable, often highly crystalline, extended network structures that may not be accessible through conventional solution-based methods at ambient pressure. The synthesis of various transition metal coordination polymers with tetrazole ligands, which are structurally related to triazoles, has been successfully achieved using hydrothermal methods, yielding three-dimensional structures. rsc.org It is anticipated that this method would be applicable to the synthesis of coordination polymers using this compound as a building block.

Structural Elucidation of Coordination Compounds

The definitive characterization of coordination compounds is achieved through a combination of analytical techniques, with single-crystal X-ray diffraction being the most powerful tool for determining the precise three-dimensional arrangement of atoms.

Coordination Geometries and Polyhedral Analysis

From the X-ray diffraction data, the coordination geometry around the metal center can be determined. Transition metal ions can adopt various coordination geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, its oxidation state, and the nature of the ligands. nih.govnih.gov For example, studies on other triazole complexes have shown that Cu(II) can exhibit a square planar geometry, while other divalent first-row transition metals often adopt tetrahedral or octahedral geometries. nih.govnih.gov Polyhedral analysis of the resulting coordination sphere provides a simplified representation of the complex, which is particularly useful for describing the intricate structures of coordination polymers.

Chelation and Bridging Modes of the Ligand

The 1,2,4-triazole moiety is a well-established building block in the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The nitrogen atoms of the triazole ring play a crucial role in binding to metal centers. pensoft.net The most common coordination mode for 1,2,4-triazole derivatives involves bridging between two metal centers via the N1 and N2 atoms of the triazole ring. This bridging often leads to the formation of polynuclear or high-dimensional networks. mdpi.comiaea.org

In addition to the triazole ring, the hydrazinyl group (-NHNH2) in this compound provides another potential coordination site. The terminal amino group of the hydrazinyl moiety can act as a monodentate ligand, donating its lone pair of electrons to a metal ion. This allows for the possibility of chelation, where the ligand binds to a single metal center through both a nitrogen atom of the triazole ring and the terminal nitrogen of the hydrazinyl group, forming a stable chelate ring.

The interplay between the bridging capability of the triazole ring and the chelating potential of the hydrazinyl group allows for a variety of complex structures. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions. For instance, in some complexes, the ligand might exclusively use its triazole ring for bridging, leaving the hydrazinyl group uncoordinated or involved in hydrogen bonding. In other cases, both functionalities might participate in coordination, leading to intricate three-dimensional frameworks.

Investigation of Magnetic Properties in Metal Complexes

Metal complexes incorporating 1,2,4-triazole-based ligands are of significant interest due to their fascinating magnetic properties. Iron(II) complexes with substituted 1,2,4-triazole ligands, in particular, have been extensively studied for their spin-crossover (SCO) behavior. rsc.orgresearchgate.net SCO is a phenomenon where the spin state of a metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light.

The magnetic properties of these complexes are largely governed by the spin exchange interactions between adjacent metal centers, which are mediated by the bridging triazole ligands. The N1,N2-bridging mode of the 1,2,4-triazole ring provides an efficient pathway for magnetic coupling. mdpi.com The nature and strength of this magnetic exchange depend on the geometry of the coordination environment around the metal ions and the electronic properties of the ligand.

Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In the context of metal complexes, this property is closely linked to the electronic structure and coordination geometry of the metal ion. Significant magnetic anisotropy is a prerequisite for observing slow magnetic relaxation, a characteristic feature of single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit magnetic hysteresis, a property typically associated with bulk magnets.

While extensive research has been conducted on the spin-crossover properties of triazole-based complexes, the exploration of magnetic anisotropy and slow magnetic relaxation in complexes of this compound is an emerging area. The potential for this ligand to form complexes with specific geometries that enhance magnetic anisotropy makes it a promising candidate for the design of new molecular magnetic materials.

Luminescence Properties of Metal Complexes

Derivatives of 1,2,4-triazole have been recognized for their promising luminescent properties. researchgate.netmdpi.com The introduction of a metal center can significantly influence the emission characteristics of the ligand. The luminescence in such complexes can originate from different electronic transitions, including ligand-centered (LC), metal-centered (MC), or charge-transfer (ligand-to-metal, LMCT, or metal-to-ligand, MLCT) transitions.

The conjugation of the 1,2,4-triazole core with aromatic systems, such as the benzyl group in this compound, can enhance their luminescent properties. mdpi.com Studies on related 4H-1,2,4-triazole derivatives have shown that these compounds can exhibit high quantum yields of fluorescence. researchgate.netmdpi.com The formation of metal complexes can lead to shifts in the emission wavelengths and changes in the quantum yields. In some cases, the coordination to a metal ion can quench the ligand's fluorescence, while in others, it can lead to enhanced or new emission bands. The specific luminescent behavior is highly dependent on the nature of the metal ion and the coordination environment.

| Compound Family | Key Structural Feature | Observed Luminescence Property | Potential Application |

|---|---|---|---|

| 4H-1,2,4-Triazole Derivatives | Conjugated aromatic/heteroaromatic systems | High quantum yield of emitted photons. researchgate.net | Optoelectronics mdpi.com |

| s-Tetrazine Derivatives with 4H-1,2,4-Triazole | Directly connected heterocycles | Fluorescence (can be quenched by NO2 groups). nih.gov | Luminescent materials nih.gov |

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed by linking metal ions or clusters with organic ligands. The 1,2,4-triazole unit is a highly effective building block for the synthesis of MOFs due to its ability to bridge metal centers. mdpi.comvulcanchem.com The ligand this compound, with its multiple coordination sites, is a suitable candidate for the construction of novel MOFs. vulcanchem.com

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks

Hydrogen bonds are among the most significant forces in the self-assembly of nitrogen-rich heterocyclic compounds. The 1,2,4-triazole (B32235) ring, with its nitrogen atoms, and the hydrazine (B178648) group are excellent hydrogen bond donors and acceptors. nih.govresearchgate.net

N-H···S and C-H···N Interactions

In derivatives of 1,2,4-triazole, particularly those incorporating a thione group, the interplay of different hydrogen bonds is evident. For instance, in thiophene-linked 1,2,4-triazole-thione derivatives, the amine group of the triazole ring can form strong N–H···S hydrogen bonds with the sulfur atom of the thione group. nih.gov This interaction often leads to the formation of a dimeric motif known as an R²₂(8) ring.

Furthermore, weaker C–H···N hydrogen bonds are commonly observed, where a carbon-bound hydrogen atom interacts with a nitrogen atom of the triazole ring. nih.gov In some crystal structures, these interactions link adjacent molecules, creating extended chains or more complex three-dimensional networks. nih.govnih.gov For example, in certain 4-amino-3-methyl-5-aryl-4H-1,2,4-triazoles, N-H···N hydrogen bonds, supported by C-H···π interactions, generate intricate 3D networks. nih.gov

Non-Covalent Interactions Beyond Hydrogen Bonding

While hydrogen bonds are dominant, other non-covalent forces, including chalcogen bonding, π-stacking, and halogen bonding, are crucial in fine-tuning the supramolecular architecture of triazole derivatives.

Chalcogen Bonding (C-S···S)

Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (like sulfur) acting as an electrophilic center. In the crystal structures of some thiophene-substituted 1,2,4-triazole-thiones, C–S···S chalcogen bonds have been observed. nih.gov In these instances, the sulfur atom of the thiophene (B33073) ring acts as the chalcogen bond donor, interacting with the sulfur atom of the thione group, which acts as the acceptor. These interactions, in conjunction with hydrogen bonds, contribute to the formation of extensive supramolecular sheets. nih.gov The interplay between hydrogen and chalcogen bonding demonstrates a cooperative effect in the stabilization of the crystal structure.

Halogen Bonding (Br···F)

The introduction of halogen atoms into the molecular structure opens the possibility for halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophile. In a study of thiophene-linked 1,2,4-triazoles, a derivative containing both bromine and fluorine exhibited a Br···F halogen bond. nih.gov This interaction was shown to link molecules into a chain, demonstrating its significance in directing the crystal packing. While not an intrinsic interaction of the parent compound, the potential for halogen bonding in brominated or fluorinated derivatives of 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole is a valuable tool for crystal engineering. researchgate.net

Below is a table summarizing the key intermolecular interactions discussed:

| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly |

| Hydrogen Bonding | |||

| N-H···S | Amine (N-H) | Thione (S) | Formation of dimeric motifs (R²₂(8) rings) |

| C-H···N | C-H group | Triazole (N) | Linking molecules into extended chains or networks |

| Chalcogen Bonding | |||

| C-S···S | Thiophene (S) | Thione (S) | Formation of supramolecular sheets |

| π-Stacking | |||

| π-π | Aromatic Rings | Aromatic Rings | Formation of columnar stacks, stabilization of 3D architecture |

| Halogen Bonding | |||

| Br···F | Bromine (Br) | Fluorine (F) | Linking molecules into chains |

Formation of Supramolecular Architectures (e.g., Sheets, Chains, Dimers)

The self-assembly of 1,2,4-triazole-containing compounds into well-defined supramolecular architectures is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and ion-dipole forces. researchgate.netresearchgate.net The final structure is often directed by the presence of specific counter-ions, which act as templates, guiding the assembly process.

A systematic study on a closely related compound, 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole, demonstrates how different inorganic anions can mediate the formation of a wide array of supramolecular structures. acs.org The interplay between the protonated triazole ligand and the anion's geometry, size, and charge dictates the ultimate architecture. For instance, the reaction of this ligand with various acids resulted in diverse and complex assemblies ranging from columns and zig-zag chains to intricate helical and double-chain motifs. acs.orgrsc.org The amino group on the triazole provides additional hydrogen bonding sites, further controlling the formation of higher-dimensional networks. acs.org

The molecular conformation of the triazole derivative itself is also influenced by these interactions. The presence of different anions can cause significant changes in the planarity and orientation of the pyridyl and triazole rings within the molecule. acs.org This conformational flexibility, combined with a variety of intermolecular interactions such as C-H···N, C-H···O, and π-π stacking, allows for the construction of these elaborate supramolecular entities. researchgate.netnih.govacs.org

Table 1: Anion-Mediated Supramolecular Architectures in a 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole System

This table illustrates findings from a related compound to demonstrate the principles of supramolecular assembly.

| Anion Present | Resulting Supramolecular Architecture | Key Stabilizing Interactions | Reference |

| Phosphate (H₂PO₄⁻) | Cyclic hexameric cluster of anions stabilized by the ligand | Hydrogen bonding | acs.org |

| Sulfate (B86663) (SO₄²⁻) & Water | Cyclic tetrameric anion-water clusters | Hydrogen bonding | acs.org |

| Hexafluorosilicate (SiF₆²⁻) & Water | Octameric anion-water cluster chains | Hydrogen bonding | acs.org |

| Perchlorate (ClO₄⁻) & Water | Acyclic tetrameric anion-water clusters | Hydrogen bonding | acs.org |

| Various Halides & Oxoanions | Bricklayer, columns, zig-zag, wave-like, helical, and double chain patterns | Combination of noncovalent interactions | acs.orgrsc.org |

Ion-Pair Recognition and Anion Binding

The 1,2,4-triazole moiety is an effective structural motif for the recognition and binding of anions. This capability stems from the electron-deficient nature of the C-H bonds on the triazole ring, which can act as hydrogen bond donors to form stable complexes with anions. nih.govmdpi.com The nitrogen atoms in the ring can also participate in binding, particularly in the recognition of cations, making some triazole-based molecules suitable for cooperative ion-pair recognition. nih.gov

The binding of an anion to a triazole-based host is a complex process influenced by several factors:

Cooperative Binding: Multiple triazole units within a single host molecule can work together to bind an anion, enhancing the strength and selectivity of the interaction. mdpi.com

Solvent Effects: The choice of solvent is critical, as polar solvents can compete with the host for the anion, potentially weakening the binding interaction. mdpi.com

Cation Influence: In many experimental systems using salts, the cation can have a significant impact on the observed anion binding constant. Incomplete dissociation of the salt in organic solvents or aggregation of the cation with the host-anion complex can complicate binding studies. mdpi.com